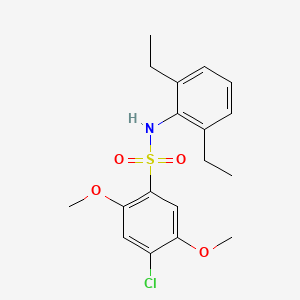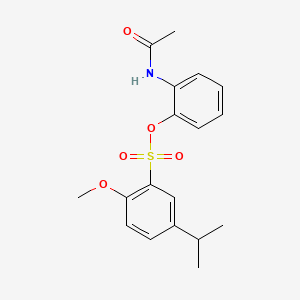
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMC belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDMC has been found to have a unique mechanism of action that makes it a promising candidate for a range of research applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potency and specificity. This compound has been found to be highly effective against cancer cells, while leaving healthy cells unaffected. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects on some types of cells, and care must be taken when handling and using the compound.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of new cancer treatments that incorporate this compound. Another area of interest is in the study of this compound's effects on other types of cells, such as immune cells and stem cells. Additionally, there is potential for the development of new drugs that are based on the structure of this compound, but with improved potency and specificity. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonamide with 4-bromo-2-methylphenylamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain pure this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. This compound has been found to have potent anticancer properties, particularly against breast cancer cells. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected. This compound has also been found to inhibit the growth of cancer cells by disrupting their cell cycle.
Propiedades
IUPAC Name |
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-8-15(11(3)7-13(9)17)21(19,20)18-14-5-4-12(16)6-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNJUGNJKBMFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
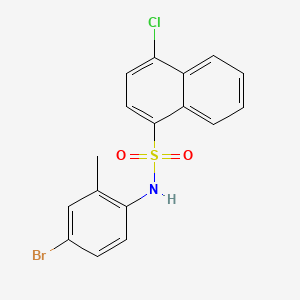
![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)
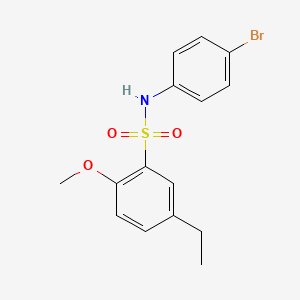
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
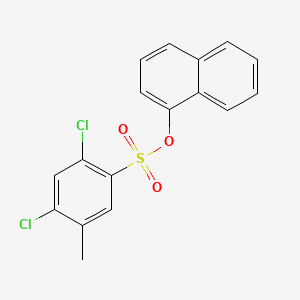
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
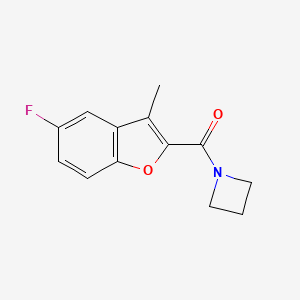
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
